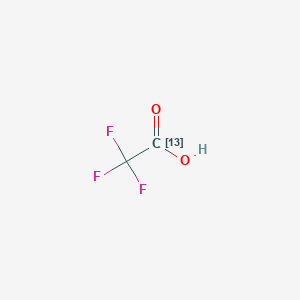

Trifluoressigsäure-13C

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Trifluoroacetic Acid-13C involves specialized methods to incorporate the carbon-13 isotope. For example, the electrochemical conversion of chlorofluorocarbons (CFC-13) and carbon dioxide into Trifluoroacetic Acid-13C has been demonstrated as an efficient method, with the process occurring at a silver wire electrode under high pressure, leading to the efficient production of TFAA (Sonoyama & Sakata, 2002).

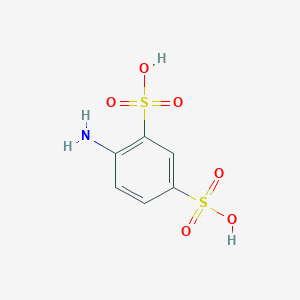

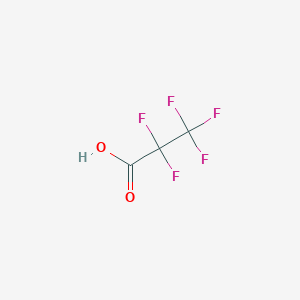

Molecular Structure Analysis

The molecular structure of Trifluoroacetic Acid-13C has been extensively studied using techniques such as molecular beam microwave Fourier transform spectroscopy and ab initio calculations. These studies have revealed detailed insights into the rotational constants, centrifugal constants, and nuclear quadrupole coupling constants of the molecule, providing a comprehensive understanding of its molecular geometry and electronic structure (Antolínez et al., 1999).

Chemical Reactions and Properties

Trifluoroacetic Acid-13C is known for its role as an effective catalyst in various chemical reactions, including the synthesis of benzimidazoles and quinolinones. Its catalytic efficiency in aqueous media and its ability to facilitate the Claisen rearrangement are notable, demonstrating its versatility in organic synthesis (Mohammadizadeh & Taghavi, 2011), (Pathak, Madapa, & Batra, 2007).

Physical Properties Analysis

The physical properties of Trifluoroacetic Acid-13C, such as its boiling point, melting point, and solubility, are influenced by its molecular structure. The presence of the carbon-13 isotope may impart subtle differences in these properties compared to the non-labeled variant, affecting its behavior in various solvents and conditions.

Chemical Properties Analysis

Trifluoroacetic Acid-13C's chemical properties, including acidity, reactivity with different chemical groups, and its role as a solvent and reagent in organic synthesis, are crucial for its applications in research. Its strong acidity and ability to act as a catalyst in various organic reactions underscore its utility in facilitating chemical transformations.

- (Sonoyama & Sakata, 2002): Details on the electrochemical synthesis of Trifluoroacetic Acid-13C.

- (Antolínez et al., 1999): Insights into the molecular structure of Trifluoroacetic Acid-13C.

- (Mohammadizadeh & Taghavi, 2011); (Pathak, Madapa, & Batra, 2007): Studies on the catalytic properties and chemical reactions facilitated by Trifluoroacetic Acid-13C.

Wissenschaftliche Forschungsanwendungen

CF3COOH\text{CF}_3\text{COOH}CF3COOH

), mit Fokus auf einzigartige Anwendungen in verschiedenen Bereichen:Bewertung der Umweltauswirkungen

Trifluoressigsäure-13C: wird in Umweltstudien eingesetzt, um die Auswirkungen perfluorierter Verbindungen auf Ökosysteme zu bewerten. Sie dient als Tracer, um die atmosphärischen Abbauwege von teilfluorierten Kohlenwasserstoffen (HFCs) und deren Umwandlung in persistente Schadstoffe zu verstehen .

Organische Synthese

In der organischen Chemie ist This compound ein wertvolles Reagenz zur Erleichterung chemischer Umwandlungen wie Umlagerungen, Entschützungen, Kondensationen, Hydroarylierungen und Trifluoralkylierungen. Ihre Isotopenmarkierung ist entscheidend für die Verfolgung von Reaktionen und das Verständnis von Mechanismen .

Proteomics

Diese Verbindung spielt eine entscheidende Rolle in der Proteomics, insbesondere bei der Protein- und Peptidsequenzierung. Sie wird als Ionenpaarungsmittel in der Umkehrphasen-HPLC verwendet, um die Trennung und Identifizierung von Peptiden und Proteinen zu unterstützen .

Peptidsynthese

This compound: wird in der Festphasen-Peptidsynthese als Lösungsmittel und Entschützungsmittel eingesetzt. Sie hilft beim Abspalten von Peptiden vom Harz und beim Entfernen von Schutzgruppen während des Syntheseprozesses .

Analytische Chemie

In der analytischen Chemie wird This compound zur Aminosäureanalyse verwendet. Ihre Isotopenmarkierung ermöglicht eine präzise Quantifizierung und Verfolgung von Aminosäuren in komplexen Gemischen .

Medizinische Chemie

Die Isotopenmarkierung von This compound unterstützt die Entwicklung von Arzneimitteln, indem sie die Verfolgung des Arzneimittelstoffwechsels und der Verteilung in biologischen Systemen ermöglicht und Einblicke in die Pharmakokinetik liefert .

Materialwissenschaft

Forscher verwenden This compound in der Materialwissenschaft, um Oberflächenwechselwirkungen und die Stabilität von Materialien zu untersuchen. Ihre starke Säurestärke und Isotopenmarkierung sind unerlässlich, um chemische Modifikationen von Materialoberflächen zu untersuchen .

Atmosphärenchemie

This compound: ist in der Atmosphärenchemie für die Modellierung der Produktion und Lebensdauer von TFA in der Atmosphäre von Bedeutung. Sie hilft bei der Quantifizierung der Umweltauswirkungen fluorierter Gase und deren Abbauprodukte .

Wirkmechanismus

Target of Action

Trifluoroacetic Acid-13C (TFA-13C) is a variant of Trifluoroacetic Acid (TFA) where one of the carbon atoms is the isotope Carbon-13 . It interacts with various biological molecules based on its acidic nature and the presence of the highly electronegative fluorine atoms .

Mode of Action

The mode of action of TFA-13C primarily involves its interaction with biological molecules. The presence of fluorine-19 atoms in TFA-13C can interact with carbon-13 atoms, both of which have a non-zero nuclear spin . This interaction can be observed using Nuclear Magnetic Resonance (NMR) spectroscopy, providing valuable information about the compound’s behavior in a biological system .

Biochemical Pathways

It’s known that tfa and its isotopic variants are used in the manufacturing process to release synthesized peptides from solid-phase resins . This suggests that TFA-13C may interact with peptide and protein structures, potentially affecting various biochemical pathways.

Result of Action

The interaction of tfa-13c with biological molecules can be monitored using nmr spectroscopy . This allows researchers to observe changes in molecular structures and potentially infer the effects of TFA-13C on cellular processes.

Action Environment

TFA-13C, like TFA, is a known and persistent pollutant in the environment . Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of TFA-13C. For example, TFA is resistant to degradation in the environment, which could also apply to TFA-13C

Safety and Hazards

Zukünftige Richtungen

Trifluoroacetate (TFA) is a persistent perfluorinated alkanoic acid anion that has many anthropogenic sources, with fluorocarbon refrigerants being a major one . After an initial burst of research in the late 1990s and early 2000s, research on this ubiquitous pollutant declined as atmospheric emissions of the precursor compounds grew rapidly . This suggests that more research is needed to understand the environmental impact of TFA.

Eigenschaften

IUPAC Name |

2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3O2/c3-2(4,5)1(6)7/h(H,6,7)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQVDTLACAAQTR-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401302740 | |

| Record name | 2,2,2-Trifluoroacetic-1-13C acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.016 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2837-91-4 | |

| Record name | 2,2,2-Trifluoroacetic-1-13C acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2837-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoroacetic-1-13C acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

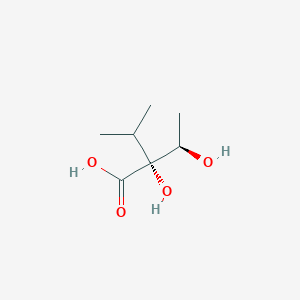

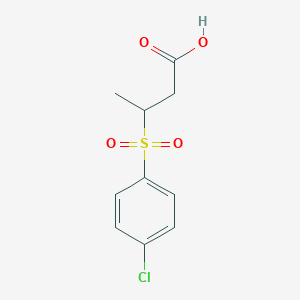

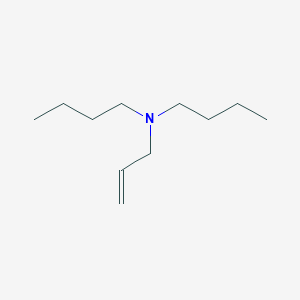

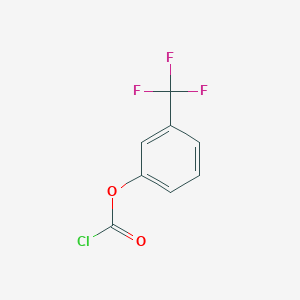

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,3R,4R)-2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-YL]methyl acetate](/img/structure/B31833.png)

![(8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B31858.png)

![N-cyclohexyl-N-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]-3-phenylpropanamide](/img/structure/B31861.png)